N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
Description
N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a synthetic small molecule featuring a 2-oxopyridin-1(2H)-yl core substituted at the 5-position with a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl group. The acetamide linker connects this pyridinone moiety to a 2-chlorobenzyl group. Notably, 1,2,4-oxadiazoles are recognized for their metabolic stability and ability to engage in hydrogen bonding and π-π stacking interactions, making them common pharmacophores in drug design . The 2-chlorobenzyl group may enhance lipophilicity and influence target selectivity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-5-4-7-16(11-15)22-26-23(31-27-22)18-9-10-21(30)28(13-18)14-20(29)25-12-17-6-2-3-8-19(17)24/h2-11,13H,12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFMDJQFGITEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a compound with significant potential in biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula : C23H19ClN4O3
- Molecular Weight : 434.88 g/mol
- CAS Number : 1326919-85-0
The structure consists of a chlorobenzyl group linked to a pyridine derivative featuring an oxadiazole moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
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Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Table 1 summarizes the antimicrobial efficacy of the compound against various bacterial strains:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 Pseudomonas aeruginosa 75 -
Antitumor Activity :
- Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications in the oxadiazole and pyridine rings can enhance its antitumor efficacy .
- Case studies have reported IC50 values indicating potent activity against human cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values below 10 µM.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of this compound against clinical isolates of E. coli. The results demonstrated an MIC of 75 µg/mL, indicating strong antibacterial activity that could be harnessed for therapeutic applications.
Study 2: Anticancer Potential
In vitro tests conducted on various cancer cell lines revealed that the compound inhibited cell growth significantly. For instance, in a study involving MCF7 cells, the compound exhibited an IC50 of approximately 8 µM, suggesting a promising lead for further development in cancer therapy.
Scientific Research Applications
Research indicates that derivatives of oxadiazole exhibit a wide range of biological activities. The following sections summarize significant findings related to the compound's pharmacological applications.
Anticancer Activity
N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide has shown promising anticancer properties in various studies:
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Mechanism of Action :
- The oxadiazole moiety may interact with specific proteins involved in cell signaling pathways related to cancer proliferation and apoptosis.
- Antioxidant properties help reduce oxidative stress in cells, contributing to its anticancer effects.
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Case Studies :
- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including colon carcinoma HCT-15 and breast cancer MCF-7 cells .
- Another investigation revealed that compounds similar to this one displayed IC50 values indicating effective inhibition of cancer cell growth.
Antimicrobial Effects
The compound also exhibits antimicrobial properties:
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Mechanism of Action :
- The presence of the oxadiazole ring is linked to antimicrobial activity against a variety of pathogens.
- It may disrupt microbial cell membranes or interfere with key metabolic pathways.
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Case Studies :
- Research has indicated that similar oxadiazole-containing compounds showed potent activity against both Gram-positive and Gram-negative bacteria .
- In vitro studies highlighted its effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes:
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Mechanism of Action :
- The compound may act as an inhibitor for enzymes involved in cancer metabolism or inflammation.
- Its structural features allow it to bind effectively to enzyme active sites.
- Case Studies :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Oxadiazole Substituents: The query compound’s 3-methylphenyl-oxadiazole differs from analogs with 4-methoxyphenyl () or 4-fluorophenyl () groups. For example, 4-fluorophenyl-oxadiazole in Compound 130 showed strong SARS-CoV-2 binding , while methyl groups may enhance lipophilicity and membrane permeability. highlights that even minor changes (e.g., benzyl vs. cyclohexyl in Compounds 1–5) significantly impact β1i subunit inhibition, suggesting the query compound’s 2-chlorobenzyl group could confer unique selectivity .
Core Heterocycle Variations: Pyridinone vs. pyrazole (): The pyridinone core in the query compound enables hydrogen bonding via its carbonyl group, whereas the pyrazole in introduces additional hydrogen-bonding sites (amino and methylsulfanyl groups).
Linker Modifications :
- The acetamide linker in the query compound is conserved in many analogs (e.g., Compounds 1–5 in ), but substituents on the benzyl group (2-chloro vs. 3,4-dimethyl or morpholinyl-sulfonyl) influence solubility and target engagement .
Pharmacological and Binding Insights
- Immunoproteasome Inhibition: demonstrates that non-covalent β1i inhibitors (e.g., Compound 1, Ki = 0.5 µM) rely on interactions with residues Phe31 and Lys33.
- Antiviral Potential: Oxadiazole-containing compounds in exhibited strong binding to SARS-CoV-2 proteases (e.g., Compound 130: ∆G = -9.1 kcal/mol). The query compound’s 3-methylphenyl-oxadiazole may similarly inhibit viral enzymes .
- Kinase Modulation : Morpholinyl-sulfonyl derivatives () suggest possible kinase targeting, though the query compound’s lack of this group may redirect activity toward other pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
